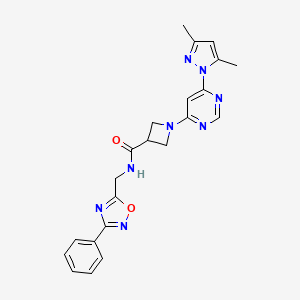

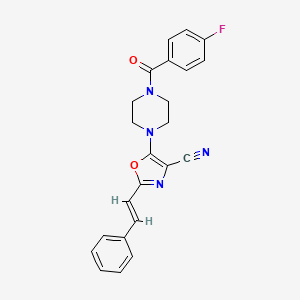

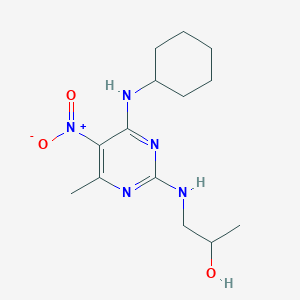

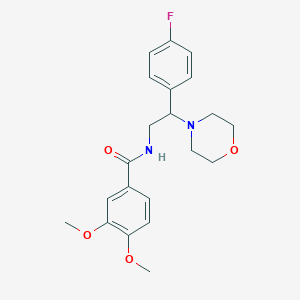

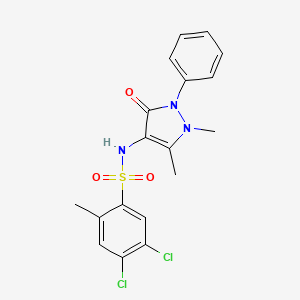

![molecular formula C14H13NO3 B3012148 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide CAS No. 1798140-75-6](/img/structure/B3012148.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to the class of furan carboxamides. These compounds are of interest due to their potential biological activities, which include antibacterial and antiallergic properties, as well as their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine (Et3N) to yield high yields of the desired products, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . Additionally, the synthesis of benzofurans can be achieved through intramolecular cross-benzoin reactions catalyzed by N-heterocyclic carbenes, starting from commercially available furan carboxaldehydes . Another synthesis route for furan carboxamides involves the rearrangement of furanone-furanone compounds, leading to novel antiallergic agents .

Molecular Structure Analysis

The molecular structure of furan carboxamides is characterized by the presence of a furan ring attached to a carboxamide group. The synthesis of these compounds often leads to the formation of complex structures with additional aromatic rings, such as benzofurans, which are synthesized through intramolecular reactions . The molecular interactions and stability of these compounds can be studied through computational methods such as docking studies and molecular dynamics (MD) simulations .

Chemical Reactions Analysis

Furan carboxamides can undergo various chemical reactions, including arylations, decyclization, and recyclization. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated to produce analogues with moderate to good yields . Decyclization reactions of furan carbohydrazides in the presence of methanol have been reported, leading to the formation of methyl pyrazole carboxylates . Additionally, the oxidative rearrangement of furan carboximidamides can yield acylaminofurans, which exhibit interesting reactivity, such as cycloaddition reactions with electron-deficient alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamides and their derivatives are influenced by their molecular structure. These compounds have been found to possess significant biological activities, including antibacterial and antiallergic effects . The analgesic activity of some furan carboxamide derivatives has also been studied, indicating potential therapeutic applications . The reactivity of these compounds, such as their ability to undergo cycloaddition reactions, is also of interest in synthetic chemistry .

Applications De Recherche Scientifique

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), similar in structural complexity to benzofuran derivatives, are highlighted for their importance in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures and their multivalent nature are particularly noted for their potential in creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Biomass Conversion and Sustainable Materials

The conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF), showcases the relevance of furan compounds in sustainable chemistry. These derivatives serve as alternative feedstocks for the chemical industry, offering paths to produce polymers, functional materials, fuels, and other chemicals from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological and Medicinal Chemistry

Benzofuran derivatives are noted for their broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The review of benzofuran compounds and their natural sources, drug prospects, and chemical synthesis underlines their importance as potential natural drug lead compounds (Miao et al., 2019).

Mécanisme D'action

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of pathways, often leading to downstream effects such as the inhibition of tumor growth or the reduction of oxidative stress .

Result of Action

Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function or viability .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(13-6-3-7-17-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h1-7,10H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKJRGQAWHMVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)